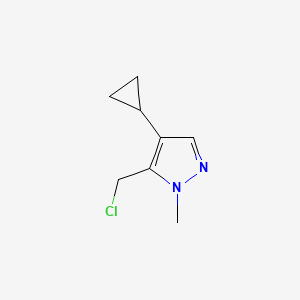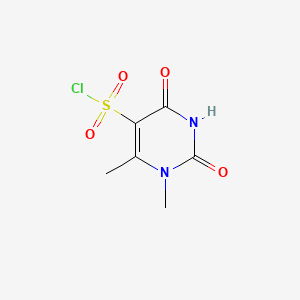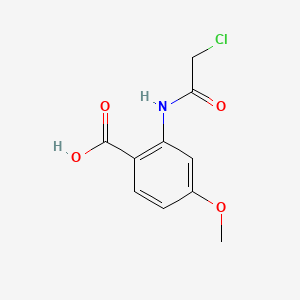![molecular formula C16H25ClN2O2 B6606232 tert-butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride CAS No. 2825005-78-3](/img/structure/B6606232.png)
tert-butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride is an organic compound with a complex structure that includes a pyrrolidine ring, a tert-butyl group, and an aminomethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride typically involves the reaction of tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Aplicaciones Científicas De Investigación
tert-Butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
- tert-Butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolidine ring and tert-butyl group contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-9-8-14(11-18)13-6-4-12(10-17)5-7-13;/h4-7,14H,8-11,17H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTRGAFKQIZTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-({2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropan]-3'-yl}carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6606150.png)



![tert-butylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate](/img/structure/B6606174.png)

![methyl5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B6606190.png)

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid](/img/structure/B6606196.png)
![tert-butyl 1-(aminomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B6606211.png)

![sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B6606221.png)
![tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B6606237.png)
